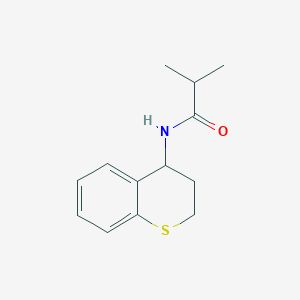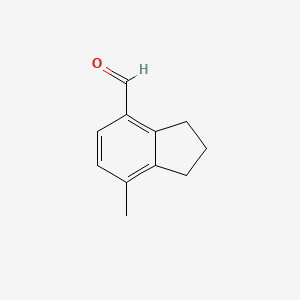
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde, also known as MDICA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has been investigated for its potential applications in various scientific fields. In organic chemistry, it has been used as a building block for the synthesis of other compounds. In materials science, it has been used as a precursor for the synthesis of indene-based polymers. In medicinal chemistry, it has been investigated for its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is not fully understood. However, it has been reported to inhibit the activity of the enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a crucial role in energy metabolism and has been implicated in various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to have anti-inflammatory and neuroprotective effects. However, the exact biochemical and physiological effects of 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to have low toxicity levels in vitro. However, one limitation is that it has poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine its effects on neurological diseases such as Alzheimer's and Parkinson's disease. Additionally, 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde could be investigated for its potential applications in materials science and organic chemistry.
Métodos De Síntesis
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can be synthesized through a multi-step process involving the reaction of 2,3-dihydroindene with methylmagnesium bromide, followed by oxidation with potassium permanganate and subsequent reaction with p-toluenesulfonyl chloride. This synthesis method has been reported in literature and has been successfully replicated in various labs.
Propiedades
IUPAC Name |
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-5-6-9(7-12)11-4-2-3-10(8)11/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAOJVZUJSEHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

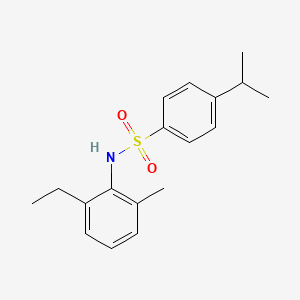
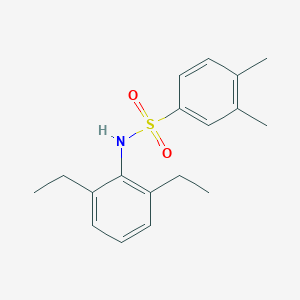

![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)
![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)
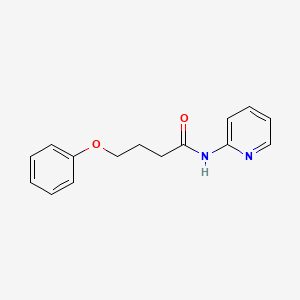
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)
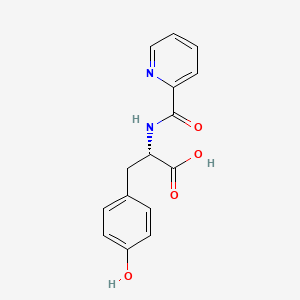
![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)
